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Compound of Interest

Compound Name: P15

Cat. No.: B1577198

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the p15 protein (also known
as p15INK4b or CDKN2B), a critical tumor suppressor. It details its molecular structure,
functional domains, role in cell cycle regulation, and the experimental methodologies used for
its study.

Introduction to p15 (CDKN2B)

The p15 protein is a member of the INK4 family of cyclin-dependent kinase (CDK) inhibitors,
which also includes p16INK4a, p18INK4c, and p19INK4d.[1] Encoded by the CDKN2B gene
located on chromosome 9p21.3, p15 plays a pivotal role as a tumor suppressor by regulating
the cell cycle at the G1/S transition.[2][3] Its expression is notably induced by signals such as
transforming growth factor-beta (TGF-[3), and its inactivation through genetic deletion, point
mutation, or epigenetic silencing (e.g., promoter hypermethylation) is a common event in a
wide variety of human cancers, including melanoma, leukemia, and glioma.[3][4][5][6] Beyond
its canonical role in cell cycle arrest, p15 is also implicated in cellular senescence, apoptosis,
and hematopoietic cell differentiation.[1][2][7]

p15 Protein Structure and Domains

The p15 protein is a small protein, with the human variant consisting of a 52-amino-acid
peptide.[8] Structurally, p15, like other members of the INK4 family, is characterized by the
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presence of multiple ankyrin repeats.[1] These repeats are common structural motifs that
mediate protein-protein interactions.

e Primary Structure: The specific amino acid sequence of p15 is determined by the CDKN2B
gene. The transcript can also be alternatively spliced to produce a smaller isoform, p10.[2][3]

o Tertiary Structure and Domains: The hallmark of the p15 structure is a series of four tandem
ankyrin repeats, which fold into a compact, L-shaped structure. This conformation is
essential for its function. The ankyrin repeat is a 33-residue motif consisting of two alpha-
helices separated by a loop. The stacked repeats form a scaffold that creates a surface for
interacting with its primary targets, CDK4 and CDK®6.[1] The interaction is allosteric, meaning
p15 binds to the CDKs at a site distinct from the cyclin-binding site but induces a
conformational change that prevents cyclin D from binding and activating the kinase.[2][9]

The UniProt database entry for a human p15 protein (accession number Q9UM95) indicates
the presence of an ankyrin repeat-containing domain.[8] A predicted 3D structure is available in
the AlphaFold Protein Structure Database (AlphaFoldDB: Q9UMB95).[8] Additionally, a crystal
structure of a heterodimer complex involving p15 (TAP-p15, PDB ID: 1JKG) provides insight
into its interaction with other proteins.[10]

Quantitative Data Summary

The following tables summarize key quantitative data related to p15 gene expression and
regulation from various studies.

Parameter Value Context Reference

_ Size of the primary
MRNA Size 3.82 Kb _ [2]
p15INK4B transcript.

Size of the p10
Alternative Splice MRNA, an
0.86 Kb ] ) [2]
Form alternatively spliced

form of p15INK4B.

Table 1: p15 Gene Transcript Sizes
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Cell Lines/Tissue Finding Percentage Reference
Malignant Melanoma No expression of p15
_ 61% [4]
Cell Lines or pl6.
Expressed p15. 35% [4]
Expressed only p15
P _ P 13% [4]
(p16 negative).
Increase in p15
Human Prostate
o MRNA levels after Up to 4-fold [11]
Epithelium
TGF-B1 treatment.
] Lower p15 mRNA
Acute Myeloid o ]
expression in myeloid P =0.0019 [6]

Leukemia (AML)

vS. monocytic lineage.

Table 2: p15 Expression in Disease States

Signaling Pathways Involving p15

The primary function of p15 is to inhibit CDK4 and CDKG®, thereby controlling the G1 phase

checkpoint of the cell cycle.[1][2] This action prevents the phosphorylation of the

Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription

factor, preventing it from activating the genes required for S-phase entry.[2][12][13] The

expression of p15 itself is positively regulated by the TGF-3 signaling pathway, linking

extracellular growth-inhibitory signals to cell cycle arrest.[3][11]
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Caption: The p15-Rb signaling pathway for G1 cell cycle arrest.
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Experimental Protocols and Workflows

The study of p15 involves a range of molecular and cellular biology techniques to assess its
gene status, expression levels, and protein function.

Key Experimental Methodologies

¢ Real-Time Quantitative RT-PCR (gRT-PCR): Used to quantify p15 mRNA expression levels
in cells or tissues.[6]

o Protocol:

= RNA Extraction: Isolate total RNA from the biological sample using a suitable kit (e.g.,
Trizol or column-based methods). Assess RNA quality and quantity.

= cDNA Synthesis: Reverse transcribe 1-2 ug of total RNA into complementary DNA
(cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

» PCR Reaction: Prepare a reaction mix containing cDNA template, forward and reverse
primers specific for the CDKN2B gene, a fluorescent dye (e.g., SYBR Green) or a
probe, and gPCR master mix.

» Amplification and Detection: Run the reaction in a real-time PCR cycler. The instrument
measures the fluorescence emitted during amplification.

» Data Analysis: Determine the cycle threshold (Ct) value for p15 and a housekeeping
gene (e.g., GAPDH, ACTB). Calculate relative expression using the AACt method.

 Bisulfite Sequencing for Methylation Analysis: A method to determine the methylation status
of CpG islands in the p15 promoter region.[6]

o Protocol:
» Genomic DNA Extraction: Isolate high-quality genomic DNA from the sample.

» Bisulfite Conversion: Treat 500 ng to 1 pug of genomic DNA with sodium bisulfite. This
converts unmethylated cytosine residues to uracil, while methylated cytosines remain
unchanged.
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» PCR Amplification: Amplify the promoter region of interest using primers specific to the
bisulfite-converted DNA.

» Sequencing: Sequence the PCR products directly (Sanger sequencing) or after cloning
into a vector.

» Analysis: Compare the resulting sequence to the original genomic sequence to identify
methylated cytosines (which appear as C) versus unmethylated ones (which appear as
T).

o Western Blotting: Used to detect and quantify p15 protein levels.[11]

o Protocol:

» Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease inhibitors to
extract total protein.

» Quantification: Determine protein concentration using a BCA or Bradford assay.

» SDS-PAGE: Separate 20-50 ug of protein lysate by size on a polyacrylamide gel.

» Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose
membrane.

» Blocking and Antibody Incubation: Block the membrane with a blocking agent (e.g., 5%
non-fat milk or BSA) to prevent non-specific antibody binding. Incubate with a primary
antibody specific to p15, followed by a horseradish peroxidase (HRP)-conjugated
secondary antibody.

» Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the
protein bands using an imaging system. Quantify band intensity relative to a loading
control (e.g., B-actin).

o CDK4/6 In Vitro Kinase Assay: To measure the inhibitory effect of p15 on CDK4/6 activity.[14]

o Protocol:
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» Component Preparation: Obtain purified, active CDK4/Cyclin D or CDK6/Cyclin D
complexes, a substrate (e.g., a recombinant Rb fragment), and purified p15 protein.

» [nhibition Reaction: Incubate the CDK4/6 complex with varying concentrations of p15
protein for a set period.

» Kinase Reaction: Initiate the kinase reaction by adding the Rb substrate and
radiolabeled ATP ([y-32P]JATP) in a kinase reaction buffer.

» Reaction Termination and Detection: Stop the reaction and separate the products via
SDS-PAGE.

» Analysis: Detect the phosphorylated Rb substrate by autoradiography and quantify the
signal to determine the extent of inhibition by p15.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the role of p15 in cancer
cells, combining methylation and expression analysis.
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Caption: Workflow for p15 gene methylation and expression analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

o 1. INK4 - Wikipedia [en.wikipedia.org]
e 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
o 3. CDKN2B - Wikipedia [en.wikipedia.org]

e 4. Expression of the tumour suppressor genes pl15 and p16 in malignant melanoma -
PubMed [pubmed.nchbi.nlm.nih.gov]

o 5. Relationship Between P15 Gene Mutation and Formation and Metastasis of Malignant
Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

e 6. p15 mMRNA expression detected by real-time quantitative reverse transcriptase-
polymerase chain reaction correlates with the methylation density of the gene in adult acute
leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

e 7. p15Ink4b Functions in Determining Hematopoietic Cell Fates: Implications for its Role as a
Tumor Suppressor - PMC [pmc.ncbi.nim.nih.gov]

8. uniprot.org [uniprot.org]

e 9. p27 Allosterically Activates Cyclin-Dependent Kinase 4 and Antagonizes Palbociclib
Inhibition - PMC [pmc.ncbi.nim.nih.gov]

e 10. researchgate.net [researchgate.net]

e 11. Transforming growth factor-betal up-regulates p15, p21 and p27 and blocks cell cycling
in G1 in human prostate epithelium - PubMed [pubmed.ncbi.nim.nih.gov]

e 12. pl4arf - Wikipedia [en.wikipedia.org]
e 13. mdpi.com [mdpi.com]

e 14. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and
degraders - PMC [pmc.ncbi.nlm.nih.gov]

¢ To cite this document: BenchChem. [An In-depth Technical Guide to the p15 Protein:
Structure, Domains, and Function]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1577198#p15-protein-structure-and-domains]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1577198?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/INK4
https://atlasgeneticsoncology.org/gene/187/cdkn2b-(cyclin-dependent-kinase-inhibitor-2b-(p15-inhibits-cdk4))
https://en.wikipedia.org/wiki/CDKN2B
https://pubmed.ncbi.nlm.nih.gov/8873047/
https://pubmed.ncbi.nlm.nih.gov/8873047/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4772913/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4772913/
https://pubmed.ncbi.nlm.nih.gov/15755508/
https://pubmed.ncbi.nlm.nih.gov/15755508/
https://pubmed.ncbi.nlm.nih.gov/15755508/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7581278/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7581278/
https://www.uniprot.org/uniprotkb/Q9UM95/entry
https://pmc.ncbi.nlm.nih.gov/articles/PMC7592119/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7592119/
https://www.researchgate.net/figure/A-pictorial-representation-of-a-protein-protein-interaction-complex-TAP-p15-heterodimer_fig1_249646670
https://pubmed.ncbi.nlm.nih.gov/9924195/
https://pubmed.ncbi.nlm.nih.gov/9924195/
https://en.wikipedia.org/wiki/P14arf
https://www.mdpi.com/2227-9059/10/3/685
https://pmc.ncbi.nlm.nih.gov/articles/PMC8462800/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8462800/
https://www.benchchem.com/product/b1577198#p15-protein-structure-and-domains
https://www.benchchem.com/product/b1577198#p15-protein-structure-and-domains
https://www.benchchem.com/product/b1577198#p15-protein-structure-and-domains
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1577198?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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